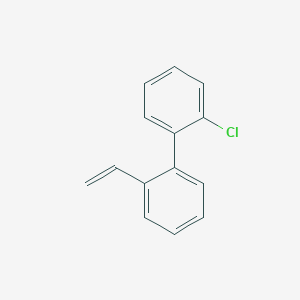
2-Chloro-2-vinyl-1-1-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2-vinyl-1-1-biphenyl is an organic compound with the molecular formula C14H11Cl It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by a chlorine atom and another by a vinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2-vinyl-1-1-biphenyl typically involves the following steps:
Halogenation: Biphenyl is first chlorinated to introduce a chlorine atom at the desired position.
Vinylation: The chlorinated biphenyl undergoes a vinylation reaction, where a vinyl group is introduced. This can be achieved using reagents such as vinyl magnesium bromide in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and vinylation processes, optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these reactions.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The vinyl group can participate in addition reactions, such as hydrogenation or halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Addition Reactions: Hydrogen gas with a palladium catalyst for hydrogenation, or bromine for halogenation.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 2-vinyl-1-1-biphenyl derivatives with different functional groups.
Addition Products: Hydrogenated or halogenated derivatives of the original compound.
Oxidation Products: Various oxidized forms, such as alcohols or ketones.
Applications De Recherche Scientifique
2-Chloro-2-vinyl-1-1-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of polymers and other materials with unique properties.
Mécanisme D'action
The mechanism by which 2-Chloro-2-vinyl-1-1-biphenyl exerts its effects depends on the specific reaction or application:
Molecular Targets: The compound can interact with various molecular targets, such as enzymes or receptors, depending on its functional groups.
Pathways Involved: It can participate in pathways involving nucleophilic substitution, addition, or oxidation-reduction reactions, leading to the formation of different products.
Comparaison Avec Des Composés Similaires
2-Chloro-1-1-biphenyl: Lacks the vinyl group, making it less reactive in addition reactions.
2-Vinyl-1-1-biphenyl: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
2-Bromo-2-vinyl-1-1-biphenyl: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.
Uniqueness: 2-Chloro-2-vinyl-1-1-biphenyl is unique due to the presence of both a chlorine atom and a vinyl group, allowing it to participate in a wide range of chemical reactions and making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C14H11Cl |
|---|---|
Poids moléculaire |
214.69 g/mol |
Nom IUPAC |
1-chloro-2-(2-ethenylphenyl)benzene |
InChI |
InChI=1S/C14H11Cl/c1-2-11-7-3-4-8-12(11)13-9-5-6-10-14(13)15/h2-10H,1H2 |
Clé InChI |
ZECYFCFYEMZDCW-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=CC=C1C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




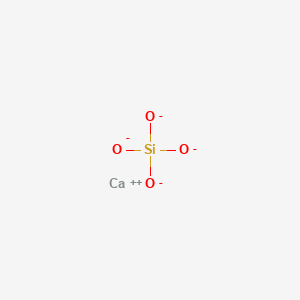
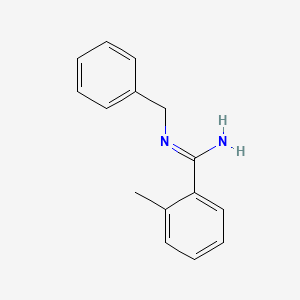
![N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/structure/B14113060.png)
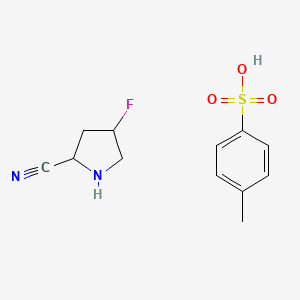
![1-(benzylthio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14113064.png)
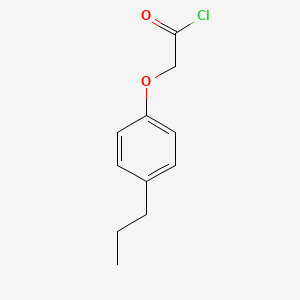
![1-[2-(pyridin-2-yl)ethyl]-3-(3-sulfonatopropyl)-1H-imidazol-3-ium](/img/structure/B14113069.png)
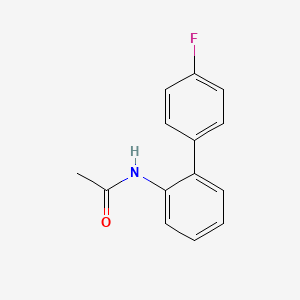
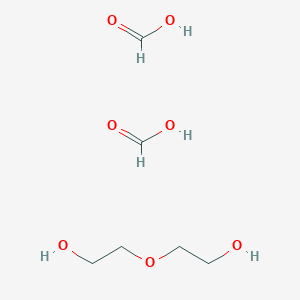
![3-methyl-6-(3-nitrophenyl)-N-(1-phenylethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B14113079.png)
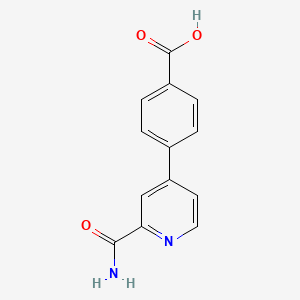
![2-Butenamide, N,N-dimethyl-4-[[2-[[5-[(1Z)-4,4,4-trifluoro-1-(3-fluoro-1H-indazol-5-yl)-2-phenyl-1-buten-1-yl]-2-pyridinyl]oxy]ethyl]amino]-, (2E)-](/img/structure/B14113085.png)
